N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide
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Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H20FNO4S and its molecular weight is 365.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound might also be involved in the formation of new Pd–C bonds through oxidative addition and the transfer of groups from boron to palladium through transmetalation .
Result of Action
It is known that the compound might participate in the formation of new pd–c bonds and the transfer of groups from boron to palladium , which could result in the formation of new carbon–carbon bonds.
Action Environment
It is known that the success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-23-16-8-7-15(11-17(16)24-2)25(21,22)20-12-18(9-10-18)13-3-5-14(19)6-4-13/h3-8,11,20H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOCCCEIJHGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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